Picarbutrazox is a systemic fungicide belonging to the tetrazolyloximes chemical group. Its chemical formula is CHNO, and it exhibits potent activity against various plant pathogens, particularly those in the genus Pythium. This compound is characterized by its low water solubility and high lipophilicity, which allows it to penetrate lipid membranes effectively, enhancing its efficacy in controlling fungal diseases in crops .
The exact mode of action of picarbutrazox is still under investigation and classified as unknown by the Fungicide Resistance Action Committee (FRAC) [, ]. However, research suggests it disrupts vital cellular processes in oomycete fungi, potentially affecting their cell wall synthesis or membrane integrity.
Picarbutrazox's mode of action remains largely unknown, but it has been shown to inhibit mycelial growth and affect reproductive structures in fungi. Studies indicate that it causes swelling and hyperbranching of mycelia, as well as inhibiting zoospore formation, encystment, and germination . The compound's interactions with fungal cells likely involve disruption of cellular processes critical for growth and reproduction.
Picarbutrazox demonstrates significant antifungal activity against multiple Pythium species, with an average effective concentration (EC50) of approximately 0.000376 mg ai/L across various isolates tested. Its efficacy is attributed to its ability to penetrate fungal cell membranes and interfere with essential biological functions . The compound is particularly effective in agricultural settings for controlling oomycete diseases such as late blight and downy mildew .
The synthesis of picarbutrazox involves a multi-step process that combines advanced building blocks. Key intermediates include pyridine carbamate and tetrazolyloxime. A notable method employs the generation of hazardous methyl azide as a key step in the synthesis process, utilizing flow chemistry techniques to enhance safety and efficiency . The synthesis can be summarized as follows:
Picarbutrazox is primarily used in agriculture as a fungicide to protect crops from various fungal pathogens. Its application includes:
The compound's formulation can vary, including suspending agents, wettable powders, and water-dispersible granules.
Several compounds share similarities with picarbutrazox in terms of structure or function. Notable examples include:
Compound | Chemical Class | Mode of Action | Efficacy Against Pythium |
---|---|---|---|
Picarbutrazox | Tetrazolyloximes | Unknown | High |
Mefenoxam | Phenylamide | Inhibits RNA synthesis | Moderate |
Ethaboxam | Benzamide | Disrupts cellular processes | Moderate |
Fluopicolide | Carboxylic acid | Inhibits spore germination | High |
Picarbutrazox stands out due to its unique structural features within the tetrazolyloximes class and its high potency against a wide range of Pythium species, making it a valuable tool in modern agricultural practices .